1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
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Overview
Description
The compound you mentioned is a complex organic molecule that likely contains a quinazoline core structure, which is a type of nitrogen-containing heterocycle. Quinazolines are found in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of suitable precursors under specific conditions. For example, a common method for synthesizing quinazoline derivatives involves the condensation of anthranilic acid derivatives with amides or carbamates .Molecular Structure Analysis
The molecular structure of organic compounds is typically determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of a compound like this would depend on its exact structure. Quinazolines can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, solubility, and stability can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, while solubility can be tested in various solvents .Scientific Research Applications
Catalytic Systems and Synthesis
The compound's relevance in synthetic chemistry is highlighted through its potential involvement in catalytic systems for the synthesis of various heterocyclic compounds. For example, a related compound, hydroquinazoline-2,5-dione, was synthesized using an efficient catalytic system involving 1-methylimidazolium hydrogen sulfate and chlorotrimethylsilane, showcasing a method for producing dihydropyrimidin-2(1H)-ones and hydroquinazoline derivatives under solvent-free conditions with high yield (Kefayati, Asghari, & Khanjanian, 2012).
Molecular Docking and Biological Evaluation
Compounds with structural similarities to "1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione" have been synthesized and evaluated for antibacterial and antifungal activities. A study synthesized derivatives of benzo[de]isoquinoline-1,3(2H)-dione and assessed their efficacy against various bacterial and fungal strains, indicating the potential for antimicrobial application of related compounds (Sirgamalla & Boda, 2019).
Photoluminescence and Organic Light Emitting Diodes (OLEDs)
Another application is in the development of novel materials for OLEDs. A beta-diketone ligand containing an electro-transporting oxadiazole group demonstrated efficient energy transfer to europium(III) ions, resulting in red emissions. This suggests potential use in the fabrication of OLEDs, highlighting the relevance of structurally similar compounds in the development of advanced materials for electronics and lighting (Xiang, Leung, So, & Gong, 2006).
Mechanism of Action
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the 3-(4-bromophenyl)-1,2,4-oxadiazole intermediate, which is then coupled with the 3-pentylquinazoline-2,4(1H,3H)-dione to form the final product.", "Starting Materials": [ "4-bromobenzoic acid", "thionyl chloride", "hydrazine hydrate", "ethyl acetoacetate", "potassium carbonate", "3-pentyl-2,4(1H,3H)-quinazolinedione" ], "Reaction": [ "Synthesis of 3-(4-bromophenyl)-1,2,4-oxadiazole intermediate:", "Step 1: Conversion of 4-bromobenzoic acid to the acid chloride using thionyl chloride", "Step 2: Reaction of the acid chloride with hydrazine hydrate to form the corresponding hydrazide", "Step 3: Cyclization of the hydrazide with ethyl acetoacetate in the presence of potassium carbonate to form the 3-(4-bromophenyl)-1,2,4-oxadiazole intermediate", "Coupling of the intermediate with 3-pentyl-2,4(1H,3H)-quinazolinedione:", "Step 1: Reaction of the intermediate with 4-dimethylaminopyridine and N,N'-dicyclohexylcarbodiimide to form the activated ester", "Step 2: Coupling of the activated ester with 3-pentyl-2,4(1H,3H)-quinazolinedione in the presence of triethylamine to form the final product" ] } | |
CAS No. |
1207015-33-5 |
Molecular Formula |
C22H21BrN4O3 |
Molecular Weight |
469.339 |
IUPAC Name |
1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |
InChI |
InChI=1S/C22H21BrN4O3/c1-2-3-6-13-26-21(28)17-7-4-5-8-18(17)27(22(26)29)14-19-24-20(25-30-19)15-9-11-16(23)12-10-15/h4-5,7-12H,2-3,6,13-14H2,1H3 |
InChI Key |
VXHNRULODOBVNU-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Br |
solubility |
not available |
Origin of Product |
United States |
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